molecular formula C17H19N5O B14935754 N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide

Cat. No.: B14935754
M. Wt: 309.4 g/mol
InChI Key: AJKMVHOBUCVNHJ-UHFFFAOYSA-N
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Description

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an indole ring, and a beta-alaninamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with an indole derivative and a beta-alanine derivative. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as dioxane and the presence of a base like sodium hydride to promote the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N3-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and indole derivatives, such as:

Uniqueness

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-1H-indol-4-yl-beta-alaninamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C17H19N5O/c1-11-10-12(2)21-17(20-11)19-9-7-16(23)22-15-5-3-4-14-13(15)6-8-18-14/h3-6,8,10,18H,7,9H2,1-2H3,(H,22,23)(H,19,20,21)

InChI Key

AJKMVHOBUCVNHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=CC3=C2C=CN3)C

Origin of Product

United States

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